4-(1-Naphthylamino)-4-oxobut-2-enoic acid
Overview
Description
4-(1-Naphthylamino)-4-oxobut-2-enoic acid is an organic compound that features a naphthylamine group attached to a butenoic acid moiety
Mechanism of Action
Target of Action
It is suggested that it may interact with proteins involved in protein aggregation processes in conformational diseases . These diseases include Alzheimer’s disease, type 2 Diabetes Mellitus, and Cancer, among others .
Mode of Action
It is suggested that it may act as a chemical chaperone, binding and stabilizing several polymorphic amyloid structures . This could potentially prevent protein aggregation at various states, from stabilizing the native state to destabilizing oligomeric state and protofilament .
Biochemical Pathways
Given its potential role in protein aggregation processes, it may influence pathways related to protein folding and degradation .
Result of Action
Its potential role as a chemical chaperone suggests it may influence protein structure and stability, potentially mitigating the harmful effects of protein aggregation in conformational diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Naphthylamino)-4-oxobut-2-enoic acid typically involves the reaction of 1-naphthylamine with maleic anhydride under controlled conditions. The reaction proceeds through nucleophilic addition followed by cyclization to form the desired product. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(1-Naphthylamino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The naphthylamine group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Ferric chloride, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonic acids.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amines, alcohols.
Substitution: Halogenated or sulfonated naphthylamine derivatives.
Scientific Research Applications
4-(1-Naphthylamino)-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
1-Naphthylamine: A precursor to various dyes and pigments.
Naphthoquinone: Known for its redox properties and biological activities.
Naphthionic Acid: Used in the synthesis of azo dyes.
Uniqueness
4-(1-Naphthylamino)-4-oxobut-2-enoic acid is unique due to its combination of a naphthylamine group with a butenoic acid moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research.
Properties
IUPAC Name |
(E)-4-(naphthalen-1-ylamino)-4-oxobut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-13(8-9-14(17)18)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,15,16)(H,17,18)/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIIAZFRGKFYSJ-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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